molecular formula C27H27BrN4O2 B11440148 9-(4-bromophenyl)-N-(3,4-dimethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-bromophenyl)-N-(3,4-dimethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11440148
M. Wt: 519.4 g/mol
InChI Key: OUBVUAPREWHUGN-UHFFFAOYSA-N
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Description

9-(4-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazoloquinazoline core

Preparation Methods

The synthesis of 9-(4-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the bromophenyl and dimethylphenyl groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(4-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: It may be studied for its potential biological activities, including as an enzyme inhibitor or receptor ligand.

    Medicine: Research may focus on its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 9-(4-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include other pyrazoloquinazoline derivatives These compounds may share similar core structures but differ in their substituent groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C27H27BrN4O2

Molecular Weight

519.4 g/mol

IUPAC Name

9-(4-bromophenyl)-N-(3,4-dimethylphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C27H27BrN4O2/c1-15-5-10-19(11-16(15)2)30-26(34)20-14-29-32-24(17-6-8-18(28)9-7-17)23-21(31-25(20)32)12-27(3,4)13-22(23)33/h5-11,14,24,31H,12-13H2,1-4H3,(H,30,34)

InChI Key

OUBVUAPREWHUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)Br)C(=O)CC(C4)(C)C)C

Origin of Product

United States

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